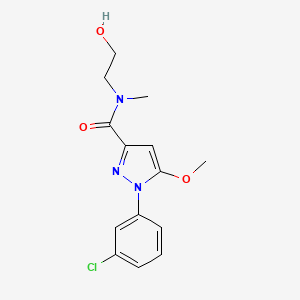
1H-Pyrazole-3-carboxamide, 1-(3-chlorophenyl)-N-(2-hydroxyethyl)-5-methoxy-N-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Pyrazole-3-carboxamide, 1-(3-chlorophenyl)-N-(2-hydroxyethyl)-5-methoxy-N-methyl- is a synthetic organic compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by its unique substituents, including a chlorophenyl group, a hydroxyethyl group, a methoxy group, and a methyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Pyrazole-3-carboxamide, 1-(3-chlorophenyl)-N-(2-hydroxyethyl)-5-methoxy-N-methyl- typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Pyrazole Ring: This can be achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Introduction of Substituents: The chlorophenyl group can be introduced via electrophilic aromatic substitution, while the hydroxyethyl and methoxy groups can be added through nucleophilic substitution reactions.
Amidation: The final step involves the formation of the carboxamide group through the reaction of the pyrazole derivative with an appropriate amine under dehydrating conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
1H-Pyrazole-3-carboxamide, 1-(3-chlorophenyl)-N-(2-hydroxyethyl)-5-methoxy-N-methyl- can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl compound.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Sodium methoxide, sodium ethoxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyethyl group may yield a ketone or aldehyde, while nucleophilic substitution of the chlorophenyl group may result in various substituted derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, analgesic, or anticancer properties.
Industry: Utilized in the development of agrochemicals, dyes, and other industrial products.
Mechanism of Action
The mechanism of action of 1H-Pyrazole-3-carboxamide, 1-(3-chlorophenyl)-N-(2-hydroxyethyl)-5-methoxy-N-methyl- depends on its specific biological target. It may interact with enzymes, receptors, or other biomolecules, leading to modulation of biochemical pathways. For example, it may inhibit a specific enzyme by binding to its active site, thereby preventing substrate conversion.
Comparison with Similar Compounds
Similar Compounds
1H-Pyrazole-3-carboxamide derivatives: Compounds with similar core structures but different substituents.
Chlorophenyl derivatives: Compounds containing the chlorophenyl group with different functional groups.
Methoxy derivatives: Compounds with methoxy groups attached to various aromatic or heterocyclic rings.
Uniqueness
1H-Pyrazole-3-carboxamide, 1-(3-chlorophenyl)-N-(2-hydroxyethyl)-5-methoxy-N-methyl- is unique due to its specific combination of substituents, which may confer distinct chemical and biological properties compared to other similar compounds.
Properties
CAS No. |
54708-76-8 |
|---|---|
Molecular Formula |
C14H16ClN3O3 |
Molecular Weight |
309.75 g/mol |
IUPAC Name |
1-(3-chlorophenyl)-N-(2-hydroxyethyl)-5-methoxy-N-methylpyrazole-3-carboxamide |
InChI |
InChI=1S/C14H16ClN3O3/c1-17(6-7-19)14(20)12-9-13(21-2)18(16-12)11-5-3-4-10(15)8-11/h3-5,8-9,19H,6-7H2,1-2H3 |
InChI Key |
MBQYVVNQFSAMHR-UHFFFAOYSA-N |
Canonical SMILES |
CN(CCO)C(=O)C1=NN(C(=C1)OC)C2=CC(=CC=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


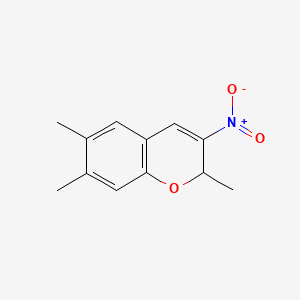
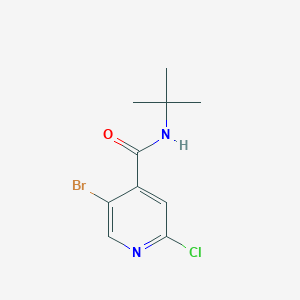
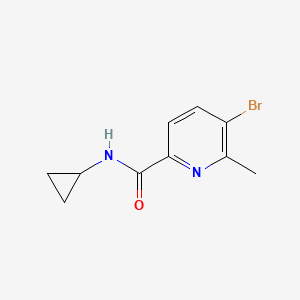

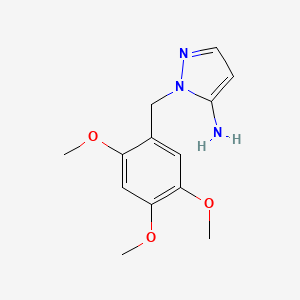
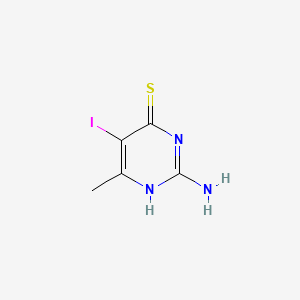
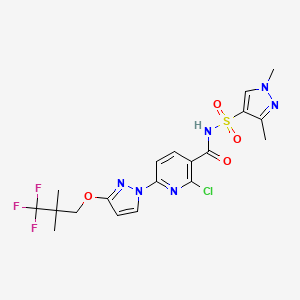
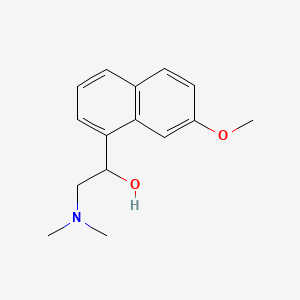
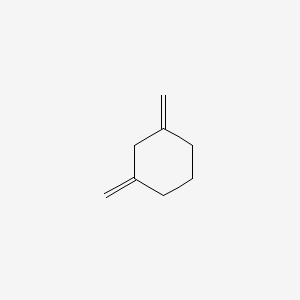

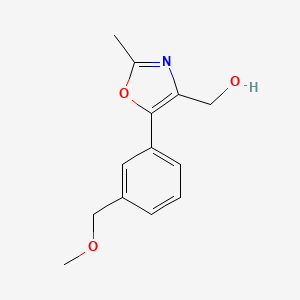

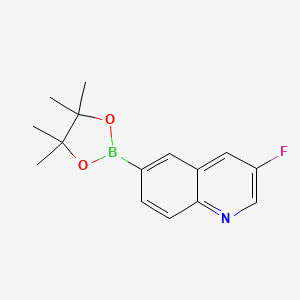
![4-[Amino(phenyl)methyl]-2-methylaniline](/img/structure/B13942738.png)
